4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride
Description
4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride (CAS: 1258725-11-9) is a piperazine derivative with a molecular weight of 321.24 g/mol and a purity of ≥95% . Its structure comprises a phenyl-substituted piperazine ring linked to a butanoic acid chain, with two hydrochloride salts enhancing its solubility and stability. This compound is of interest in medicinal chemistry due to the pharmacological versatility of piperazine derivatives, which often exhibit central nervous system (CNS) activity, receptor modulation, or enzyme inhibition.
Properties
IUPAC Name |
4-(4-phenylpiperazin-1-yl)butanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c17-14(18)7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13;;/h1-3,5-6H,4,7-12H2,(H,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAWMIBNMKYCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)O)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Phenyl-Substituted Piperazine Intermediates
Method A: Nucleophilic Substitution on Halogenated Precursors
Based on patent WO2009057133A2, a process involves reacting a halogenated aromatic compound with piperazine derivatives under reflux conditions to form phenylpiperazine intermediates. For example:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Aromatic halide (e.g., chlorobenzene derivative) + piperazine | Nucleophilic substitution to form phenylpiperazine |
| 2 | Reflux in suitable solvent (e.g., ethanol) | Reaction completion |
Research Findings:
This method is efficient for introducing phenyl groups onto piperazine rings, with yields often exceeding 70%. The process is adaptable for various substituents and can be scaled industrially.
Method B: Alkylation and Side-Chain Introduction
The key challenge is attaching the butanoic acid chain to the piperazine nitrogen. A typical route involves:
- Step 1: Synthesis of 4-(4-phenylpiperazin-1-yl)butanoic acid via alkylation of the piperazine nitrogen with a suitable halogenated butanoic acid derivative.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-bromobutanoic acid or its ester | Alkylating agent |
| 2 | Base (e.g., potassium carbonate) | Facilitates nucleophilic substitution |
| 3 | Reflux in a polar aprotic solvent (e.g., DMF or DMSO) | Reaction medium |
- Step 2: Hydrolysis of esters (if used) to yield free acid.
Research Findings:
The alkylation step is optimized at elevated temperatures (~80°C) with polar aprotic solvents, achieving yields above 80%. Purification by recrystallization yields high-purity intermediates.
Final Salt Formation: Dihydrochloride
The free base is converted into the dihydrochloride salt by:
- Dissolving the free base in anhydrous ethanol or isopropanol.
- Bubbling or adding concentrated hydrochloric acid under stirring.
- Crystallization of the dihydrochloride salt.
Notes:
This step ensures high purity and stability of the final compound, with typical yields exceeding 90%.
Purification and Quality Control
Purification techniques include:
- Recrystallization from ethanol or isopropanol.
- Washing with diethyl ether or n-butanol.
- Drying under vacuum to remove residual solvents.
Quality control involves:
- HPLC analysis for purity (>99%).
- Impurity profiling, especially quaternary salts.
- Melting point determination and elemental analysis.
Summary Data Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Purity Achieved | Remarks |
|---|---|---|---|---|
| Nucleophilic substitution | Aromatic halide + piperazine | Reflux in ethanol | ~70-80% | Suitable for intermediates |
| Alkylation with halogenated butanoic acid | 4-bromobutanoic acid + piperazine | Reflux in DMF/DMSO | >80% | Used for side-chain attachment |
| Salt formation | HCl in ethanol | Room temperature | >99% | Final step for dihydrochloride |
Chemical Reactions Analysis
Types of Reactions: 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions vary depending on the desired transformation, but typically involve standard laboratory techniques and conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted piperazine derivatives .
Scientific Research Applications
Pharmacological Properties
The compound is primarily recognized for its role as a GABA uptake inhibitor. GABA (gamma-aminobutyric acid) is the main inhibitory neurotransmitter in the central nervous system, and compounds that inhibit its uptake can have various therapeutic effects.
Antiepileptic Activity
Research has demonstrated that derivatives of 4-(4-Phenylpiperazin-1-yl)butanoic acid can exhibit antiepileptic properties by enhancing GABAergic transmission. Studies have shown that certain analogs possess significant inhibitory potency towards murine plasma membrane GABA transporters (mGATs), suggesting their potential as antiepileptic agents .
Anxiolytic Effects
The compound has been investigated for its anxiolytic effects in animal models. Behavioral tests indicate that certain derivatives can reduce anxiety-like behaviors, potentially through increased GABA levels in the brain .
Analgesic Properties
The analgesic potential of this compound has also been explored. In rodent models, some derivatives have shown effectiveness in reducing pain responses, likely due to their action on GABAergic pathways .
Case Studies
Several studies have highlighted the efficacy of 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride and its derivatives:
Mechanism of Action
The mechanism of action of 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride involves its interaction with molecular targets and pathways in the body . For example, it has been shown to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the regulation of neuronal excitability . This interaction may contribute to its anticonvulsant activity and other pharmacological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- Core Structure : All compounds share a piperazine backbone but differ in substituents and acid moieties. The target compound and levocetirizine both include dihydrochloride salts, enhancing aqueous solubility.
- Substituent Impact: The phenyl group in the target compound contrasts with levocetirizine’s 4-chlorophenyl-benzyl group, which contributes to its antihistaminic activity .
Pharmacological and Functional Differences
- Levocetirizine Dihydrochloride : A potent H1-receptor antagonist used to treat allergies. Its ethoxyacetic acid chain and chiral center (R-enantiomer) are critical for binding affinity .
- 4-[4-(2-Chlorophenyl)piperazin-1-yl]butanoic Acid: The absence of a dihydrochloride salt may limit its therapeutic utility, though the 2-chlorophenyl substituent could confer unique receptor selectivity .
Physicochemical and Stability Considerations
- Solubility: Dihydrochloride salts (e.g., the target compound and levocetirizine) generally exhibit higher water solubility than non-salt forms, facilitating oral or injectable formulations .
- Stability : Piperazine derivatives with aromatic substituents (e.g., phenyl or chlorophenyl groups) show enhanced stability against oxidative degradation compared to alkyl-substituted analogs .
Biological Activity
4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This compound, characterized by the presence of a piperazine moiety, is often explored for its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
The molecular formula of 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride is C_{15}H_{22}Cl_2N_2O_2, with a molecular weight of approximately 360.25 g/mol. The dihydrochloride form enhances its solubility in biological fluids, which is advantageous for pharmacological applications.
Biological Activities
The biological activities of 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride can be summarized as follows:
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antidepressant Effects : A study focused on the structural modifications of piperazine derivatives indicated that compounds similar to 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride exhibited significant antidepressant-like effects in animal models. These effects were attributed to enhanced serotonergic and dopaminergic activity.
- Antimicrobial Testing : In vitro studies have demonstrated that derivatives of piperazine possess antimicrobial properties. One study tested various piperazine compounds against Staphylococcus aureus and Escherichia coli, revealing that certain modifications could enhance antibacterial efficacy .
- Enzyme Inhibition Studies : Research into Mannich bases containing piperazine moieties has highlighted their potential as acetylcholinesterase inhibitors. Although direct data on 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride is sparse, related compounds have shown promising IC50 values indicating effective inhibition .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling 4-phenylpiperazine with a butanoic acid derivative under alkaline conditions, followed by dihydrochloride salt formation via HCl treatment. Optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical for yield and purity. For example, highlights the use of alkaline conditions for analogous piperazine derivatives, while emphasizes controlled reagent addition for complex heterocycles. Purification via recrystallization or column chromatography is recommended .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. and validate these techniques for structurally related piperazine derivatives, with NMR resolving proton environments and MS confirming molecular weight .
Q. What are the solubility and stability profiles of this compound under various pH and temperature conditions?
- Methodological Answer : Solubility tests in aqueous buffers (pH 3–9) and organic solvents (e.g., DMSO, ethanol) are necessary for formulation design. Stability studies should include accelerated degradation assays (e.g., 40°C/75% relative humidity for 4 weeks) and pH-dependent hydrolysis monitoring. and note that piperazine derivatives exhibit pH-sensitive stability, requiring inert atmospheres for long-term storage .
Advanced Research Questions
Q. How does this compound interact with specific receptors or enzymes, and what experimental models are used to study these interactions?
- Methodological Answer : Radioligand binding assays (e.g., for serotonin or dopamine receptors) and enzyme inhibition studies (e.g., kinase assays) are primary tools. and suggest using HEK-293 cells transfected with target receptors to quantify binding affinity (Ki values) or functional activity (EC50). Molecular docking simulations can complement experimental data to predict binding poses .
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, buffer composition). Standardized protocols (e.g., NIH Assay Guidance Manual) and orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) are recommended. highlights the importance of controlling variables like ATP concentration in kinase assays .
Q. What are the key challenges in formulating this compound for in vivo studies, considering its physicochemical properties?
- Methodological Answer : Poor oral bioavailability due to low solubility or metabolic instability may require prodrug strategies or nanoparticle encapsulation. and recommend using solubility enhancers (e.g., cyclodextrins) or pharmacokinetic studies in rodent models to assess absorption/distribution .
Q. Can computational models predict the pharmacokinetic properties of this compound, and which parameters are most critical?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations can predict logP, plasma protein binding, and metabolic clearance. and underscore the importance of optimizing hydrogen-bond donors/acceptors and polar surface area to enhance blood-brain barrier permeability .
Q. What are the best practices for purifying this compound using techniques like column chromatography or recrystallization?
- Methodological Answer : For column chromatography, silica gel (60–120 mesh) with gradients of methanol/dichloromethane is effective. Recrystallization from ethanol/water mixtures improves crystalline purity. and emphasize monitoring fractions via TLC and adjusting solvent polarity to isolate the dihydrochloride salt .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
